molecular formula C2H10N2O3Pt+2 B1678008 Nedaplatin CAS No. 95734-82-0

Nedaplatin

Cat. No. B1678008
CAS RN: 95734-82-0
M. Wt: 303.18 g/mol
InChI Key: KLNFSAOEKUDMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nedaplatin is a second-generation platinum analog. It is less nephrotoxic than Cisplatin but has proven equally effective . It was approved for use in Japan in 1995 . This compound is a DNA cross-linking agent that acts by binding the N7 position on guanine residues, inhibiting DNA synthesis and repair .


Molecular Structure Analysis

This compound consists of two ammine ligands and the dianion derived from glycolic acid . Its chemical formula is C2H8N2O3Pt . The molecular weight is 303.181 .


Chemical Reactions Analysis

As a platinum analog, this compound likely works similarly to Cisplatin. Once it has entered the cell, it is hydrolyzed to its active form which complexes with water molecules . This form binds to nucleophiles in the cytoplasm such as glutathione and other cysteine-rich proteins, resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is insoluble in DMSO and EtOH, but it is soluble in H2O . The volume of distribution of free platinum is 12.0 L . Approximately 50% of the platinum from this compound is bound to human plasma proteins .

Scientific Research Applications

  • Combination Therapy in Cervical Carcinoma : Nedaplatin has been found to be effective in treating cervical carcinoma, especially when used in combination with other chemotherapeutic agents. A Phase I/II study showed that a combination of intravenous this compound and intraarterial cisplatin, combined with transcatheter arterial embolization, was effective for patients with locally advanced uterine cervical carcinoma (Adachi et al., 2001).

  • Enhancing Chemo-Sensitivity in Hepatocellular Carcinoma : Research has demonstrated that combining this compound with dihydromyricetin, a natural flavonoid compound, enhances the chemotherapeutic efficacy against hepatocellular carcinoma cells. This combination was shown to induce cell apoptosis and mitigate drug resistance (Jiang et al., 2015).

  • Molecular Mechanisms of Cell Death Induction : this compound has been studied for its ability to induce different types of cell death in various tumor cell lines. It was found to induce apoptotic cell death in some cell lines and necrotic changes in others, depending on their origin (Sunaga et al., 1998).

  • This compound as a Cisplatin Derivative : this compound was developed to decrease the toxicities induced by cisplatin, such as nephrotoxicity and gastrointestinal toxicity. It is used in various cancer types, including lung, esophagus, uterine cervical, head and neck, and urothelial cancer (Shimada et al., 2013).

  • Genotoxicity Studies : The genotoxic effects of this compound on human cultured lymphocytes have been studied, with findings suggesting that Vitamin E can ameliorate the genotoxicity caused by this compound (Al-khdour et al., 2021).

  • Autophagy in this compound Resistance : In a study focusing on nasopharyngeal carcinoma, it was found that autophagy plays a role in the resistance to this compound-induced cell death. Inhibiting autophagy could enhance the antitumor efficacy of this compound in resistant cancer cells (Liu et al., 2015).

  • Innovative Drug Delivery Systems : The encapsulation of this compound in PEGylated liposomes has been explored as a means to increase its cytotoxicity and genotoxicity against certain cancer cells. This approach aims to improve drug delivery and reduce side effects (El-Shafie et al., 2020).

Mechanism of Action

Target of Action

Nedaplatin, a second-generation platinum analog, primarily targets DNA within cancer cells . The compound forms highly reactive platinum complexes that bind to the DNA, leading to the formation of intrastrand and interstrand cross-links . This interaction with DNA is crucial for the compound’s antineoplastic activity.

Mode of Action

Once this compound enters the cell, it is hydrolyzed to its active form, which complexes with water molecules . This active form binds to nucleophiles in the cytoplasm, such as glutathione and other cysteine-rich proteins, resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins . It also binds to purine nucleotides in the DNA, allowing for two binding interactions to form cross-links between these nucleotides .

Biochemical Pathways

The binding of this compound to DNA results in the formation of DNA adducts, which distort the DNA helix and interfere with DNA replication and transcription . High mobility group proteins-1 and -2 induce apoptosis in response to guanine cross-links, and their binding serves to shield the cross-linked DNA from repair mechanisms . The mismatch repair (MMR) protein complex also recognizes the distortion caused by platinum complexes and attempts to repair the DNA . This results in single-strand breaks when the MMR complex attempts to remove the platinum cross-link .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of carboplatin, another platinum-based antineoplastic drug .

Result of Action

The ultimate result of this compound’s action is the induction of cell death in cancer cells . By damaging DNA and increasing oxidative stress within the cell, this compound disrupts normal cellular processes and triggers apoptosis, or programmed cell death . This compound also functions as a radiosensitizer, increasing the susceptibility of the affected cells to radiation therapy .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors, including the patient’s renal function . For example, patients with different levels of creatinine clearance may require different dosages of this compound to achieve optimal therapeutic effects while minimizing toxicity

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Nedaplatin . Personal protective equipment and chemical impermeable gloves should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

azane;2-hydroxyacetic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.2H3N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXCMPAWRCMABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)O.N.N.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O3Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nedaplatin
Reactant of Route 2
Nedaplatin
Reactant of Route 3
Nedaplatin
Reactant of Route 4
Nedaplatin
Reactant of Route 5
Nedaplatin
Reactant of Route 6
Nedaplatin

Q & A

Q1: How does Nedaplatin exert its anti-tumor effects?

A1: Similar to cisplatin, this compound acts as a platinum-based alkylating agent. [] Upon entering the cell, its inactive form undergoes aquation, losing its carrier ligand and forming a reactive species. [, ] This reactive form binds to DNA, primarily forming intrastrand crosslinks between adjacent guanine bases. [, , ] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. []

Q2: Does this compound affect proteins involved in apoptosis?

A3: Studies have shown that this compound can modulate the expression of apoptosis-related proteins. In T98G glioblastoma cells treated with this compound, an increased expression of the anti-apoptotic protein Bcl-2 was observed. [] Other research on tongue squamous cell carcinoma (SCC25) cells revealed that this compound, when combined with chloroquine, increased the expression of pro-apoptotic protein Bax and decreased the expression of Bcl-2. []

Q3: What is the molecular structure of this compound?

A4: this compound is a cisplatin analog where the chloride ligands are replaced by a glycolate ligand in a chelated form. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H13N2O4Pt, and its molecular weight is 321.25 g/mol.

Q5: Is there information available about the material compatibility and stability of this compound under various conditions?

A5: The provided research papers primarily focus on this compound's use as a chemotherapy drug and do not delve into its material compatibility or stability outside of biological contexts. Further research may be needed to answer this question.

Q6: Does this compound exhibit any catalytic properties?

A6: The research provided focuses on this compound's anti-tumor activity, which is attributed to its DNA-damaging properties rather than catalytic activity. There's no mention of this compound being used as a catalyst in these papers.

Q7: Has computational chemistry been applied to study this compound?

A8: Yes, computational studies have investigated the interaction of this compound with drug carriers. One study used Density Functional Theory (DFT) and Monte Carlo (MC) simulations to assess the potential of zinc oxide nanoclusters and nanoparticles as carriers for this compound. [] Results showed favorable binding energies, suggesting that these nanomaterials could be promising carriers for improving drug delivery. []

Q8: How does the structure of this compound, compared to cisplatin, influence its activity and toxicity?

A9: this compound's structure, featuring a glycolate ligand instead of chlorides, contributes to its improved toxicity profile compared to cisplatin. [, ] While both exert their antitumor effects through DNA binding, this compound exhibits lower nephrotoxicity, neurotoxicity, and gastrointestinal toxicity. [, , , , ]

Q9: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?

A10: Research highlights the development of PEGylated liposomes as a novel delivery system for this compound. [] This formulation significantly enhanced this compound uptake, cytotoxicity, and genotoxicity in A549 lung cancer and U2OS osteosarcoma cells compared to free this compound. [] This encapsulation method holds promise for improving drug delivery and efficacy.

Q10: Is there information about SHE regulations regarding this compound in the provided research?

A10: The research papers primarily focus on this compound's clinical efficacy and safety. They do not explicitly discuss SHE regulations related to its manufacturing or handling.

Q11: How does renal function affect this compound pharmacokinetics?

A12: Studies indicate a correlation between this compound clearance and renal function. [, ] Ishibashi's formula, DoseNDP = AUC x CLNDP (where CLNDP = 0.0738 x creatinine clearance + 4.47), has been suggested as a means to estimate individual this compound doses based on renal function, although further validation is needed. []

Q12: Does the timing of this compound administration impact its toxicity?

A13: Chronotoxicological studies in rats revealed that this compound-induced nephrotoxicity and drug accumulation are time-dependent. [] Rats injected with this compound at 20:00 exhibited greater nephrotoxicity and higher platinum accumulation in the kidneys compared to those injected at 8:00. [] This suggests that medication timing may be a crucial factor to consider in clinical settings.

Q13: What is the evidence for this compound's efficacy in treating various cancers?

A14: Numerous studies demonstrate this compound's efficacy against a range of cancers. It has shown activity against non-small cell lung cancer (NSCLC), [, , , , , , ] esophageal cancer, [, , , ] uterine cervical cancer, [, , , , , , , ] head and neck cancer, [, , ] urothelial cancer, [, , , ] and ovarian cancer. [, , ]

Q14: Is this compound effective as a single agent, or is it typically used in combination with other chemotherapeutic agents?

A15: While this compound can be used as a single agent, particularly in cisplatin-resistant cases, it is often administered in combination with other chemotherapeutic drugs. [, , , , , , , , ] Common combinations include vinorelbine, [, ] 5-fluorouracil (5-FU), [, , , ] docetaxel, [, , ] and paclitaxel. [, , , ] These combinations often exhibit synergistic or additive effects, enhancing anti-tumor activity.

Q15: Does resistance to this compound develop, and if so, what are the potential mechanisms?

A17: Similar to other platinum-based drugs, resistance to this compound can emerge after treatment. [] One potential mechanism involves the upregulation of long non-coding RNA MVIH (microvascular invasion in hepatic cancer) in NSCLC cells. [] MVIH has been implicated in drug resistance in various cancers, and studies suggest that this compound might be able to reverse cisplatin resistance in NSCLC cells by downregulating MVIH expression. []

Q16: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?

A20: While research has not identified specific biomarkers for predicting this compound efficacy, tumor response is typically assessed using imaging techniques (CT, MRI) and serum tumor marker levels. [, , , , ] For instance, one study observed significant decreases in serum tumor markers CEA, CA125, NSE, and CYFRA21-1 in patients with advanced NSCLC following treatment with this compound plus concurrent chemoradiotherapy. [] Further research is warranted to identify predictive biomarkers for personalized therapy.

Q17: What analytical methods are used to characterize and quantify this compound?

A21: Various analytical techniques are employed to characterize and quantify this compound in biological samples. Platinum concentrations in tissues, such as kidneys, can be measured using techniques like atomic absorption spectrometry. [] These measurements can help assess drug accumulation and potential toxicity. Additionally, the MTT assay, which measures cell viability, is commonly used to evaluate the cytotoxic effects of this compound in vitro. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.